

An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Methasterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methasterone**

Cat. No.: **B159527**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methasterone ($2\alpha,17\alpha$ -dimethyl- 5α -androstan- 17β -ol-3-one), a synthetic anabolic-androgenic steroid (AAS), exhibits potent anabolic properties with comparatively weak androgenic effects. Initially synthesized for potential therapeutic applications, it gained notoriety as a "designer steroid" in the dietary supplement market under the name Superdrol. This guide provides a comprehensive overview of the pharmacological and toxicological characteristics of **Methasterone**, with a focus on its mechanism of action, metabolic fate, and significant adverse effects, particularly its pronounced hepatotoxicity. Detailed experimental methodologies and signaling pathways are presented to offer a complete technical resource for the scientific community.

Introduction

Methasterone is a C17-alpha-alkylated derivative of dihydrotestosterone (DHT). The addition of a methyl group at the C- 2α position and another at the C- 17α position significantly enhances its oral bioavailability and anabolic potency.^[1] Despite early research suggesting a high anabolic-to-androgenic ratio, **Methasterone** was never officially marketed as a pharmaceutical drug.^[2] It later emerged in the early 2000s as an over-the-counter dietary supplement, leading to its classification as a Schedule III controlled substance in the United States and its inclusion

on the World Anti-Doping Agency's (WADA) prohibited list.^[3] This guide aims to consolidate the available scientific information on **Methasterone** to serve as a technical reference for researchers.

Pharmacological Profile

Mechanism of Action

Methasterone, like other AAS, exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.^[4] Upon binding, the **Methasterone**-AR complex translocates to the nucleus, where it functions as a ligand-dependent transcription factor, modulating the expression of androgen-responsive genes. This leads to increased protein synthesis and nitrogen retention in skeletal muscle, accounting for its potent anabolic effects.^[5]

Anabolic and Androgenic Activity

Early studies reported **Methasterone** to be 400% as anabolic and 20% as androgenic as methyltestosterone when administered orally, yielding a Q-ratio (anabolic to androgenic ratio) of 20.^[2] This high ratio indicates a strong dissociation of anabolic effects from androgenic side effects, a desirable characteristic for therapeutic applications that was never realized.

Table 1: Comparative Anabolic and Androgenic Activity

Compound	Anabolic Activity (relative to Methyltestosterone)	Androgenic Activity (relative to Methyltestosterone)	Q-Ratio (Anabolic:Androgenic)
Methasterone	400%	20%	20
Methyltestosterone	100%	100%	1

Note: Data is based on early preclinical studies and may not directly translate to human effects.
^[2]

Pharmacokinetics and Metabolism

The 17 α -methylation of **Methasterone** makes it orally bioavailable by reducing first-pass hepatic metabolism.^[6] Metabolism of **Methasterone** proceeds through Phase I (oxidation, reduction) and Phase II (conjugation) pathways. The primary routes of Phase I metabolism include hydroxylation at various positions (C2, C12, C16, C20) and reduction of the C3-keto group.^[7] The resulting metabolites are then primarily excreted in the urine as glucuronide conjugates.^[7] No significant sulfated metabolites have been detected.^[7]

Toxicological Profile

The most significant and well-documented adverse effect of **Methasterone** is its hepatotoxicity.^[1] The 17 α -alkylation is a known contributor to liver stress with oral AAS.

Hepatotoxicity

Numerous case reports have linked **Methasterone** use to severe cholestatic liver injury.^{[8][9]} The typical presentation includes jaundice, pruritus, and elevated liver enzymes.^[2] Histological findings often reveal bland cholestasis with minimal inflammation. While liver function typically normalizes after cessation of the drug, the recovery period can be prolonged.^[8]

Table 2: Summary of Reported Liver Function Test Abnormalities in **Methasterone**-Induced Hepatotoxicity

Parameter	Reported Range of Peak Values	Reference
Total Bilirubin	27 - 41.2 mg/dL	[2][5]
Alanine Aminotransferase (ALT)	98 - 125 U/L	[5]
Aspartate Aminotransferase (AST)	63 - 71 U/L	[5]
Alkaline Phosphatase (ALP)	262 - 353 IU/L	[5]

Note: These values are derived from case reports and represent a range of observed toxicities. Individual responses can vary significantly.

Other Adverse Effects

Beyond hepatotoxicity, other potential adverse effects associated with **Methasterone** use are consistent with those of other AAS and include:

- Cardiovascular: Negative alterations in lipid profiles (decreased HDL, increased LDL), hypertension.
- Endocrine: Suppression of endogenous testosterone production, testicular atrophy, infertility.
- Dermatological: Acne, hair loss.
- Psychological: Mood swings, aggression.

Experimental Protocols

Androgen Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a compound for the androgen receptor.

Materials:

- Recombinant human androgen receptor (LBD)
- Radiolabeled ligand (e.g., [³H]-Mibolerone or [³H]-R1881)
- Test compound (**Methasterone**)
- Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
- Scintillation vials and scintillation fluid
- Filter apparatus with glass fiber filters

Procedure:

- Prepare serial dilutions of the test compound and a reference standard (e.g., Dihydrotestosterone).

- In a reaction tube, combine the recombinant AR, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or reference standard.
- Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
- Separate the bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of bound radioactivity using a scintillation counter.
- Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[\[6\]](#)

Animal Model:

- Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

Procedure:

- Following a post-castration recovery period (e.g., 7 days), randomly assign animals to treatment groups: vehicle control, reference androgen (e.g., testosterone propionate), and various dose levels of the test compound (**Methasterone**).
- Administer the test compound and reference androgen daily for a specified duration (e.g., 10 consecutive days) via oral gavage or subcutaneous injection.

- Record body weights daily.
- At the end of the treatment period, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
 - Androgenic: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.
 - Anabolic: Levator ani muscle.
- Record the wet weights of these tissues.
- Calculate the mean tissue weights for each treatment group and compare them to the vehicle control group to determine anabolic and androgenic activity.

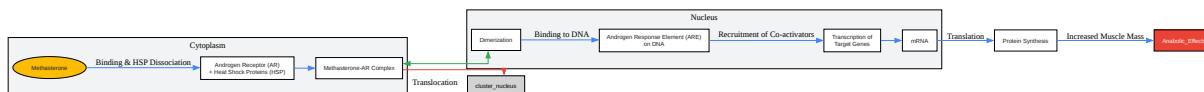
Analysis of Methasterone Metabolites by GC-MS

This protocol describes the general workflow for identifying **Methasterone** metabolites in urine.

Sample Preparation:

- Collect urine samples before and after administration of **Methasterone**.
- Perform enzymatic hydrolysis (e.g., with β -glucuronidase) to cleave conjugated metabolites.
- Extract the deconjugated steroids from the urine using a suitable organic solvent (e.g., diethyl ether or a solid-phase extraction cartridge).
- Evaporate the organic solvent to dryness.
- Derivatize the dried extract to improve the volatility and chromatographic properties of the steroids (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

GC-MS Analysis:

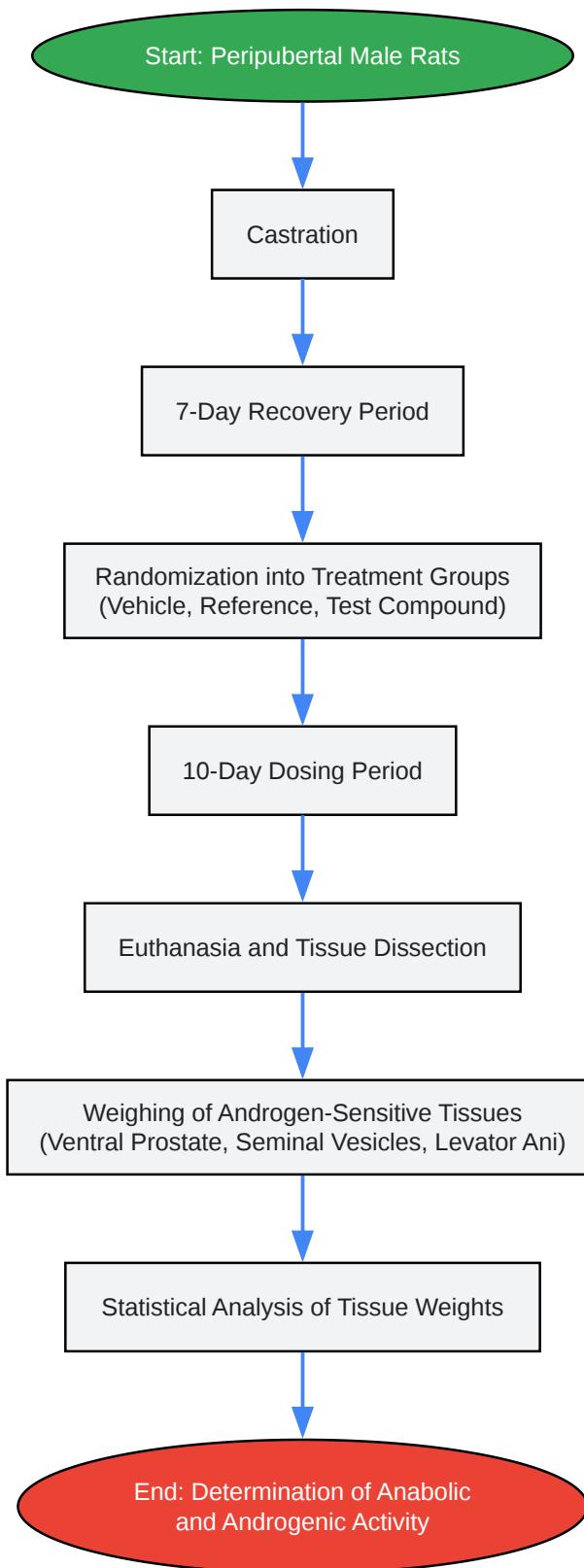

- Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
- Separate the metabolites on a suitable capillary column (e.g., a non-polar column like DB-1 or DB-5).

- Use a temperature program to elute the compounds.
- Acquire mass spectra in full-scan mode to identify potential metabolites based on their fragmentation patterns and retention times compared to reference standards (if available).

Signaling Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon activation by an agonist like **Methasterone**.

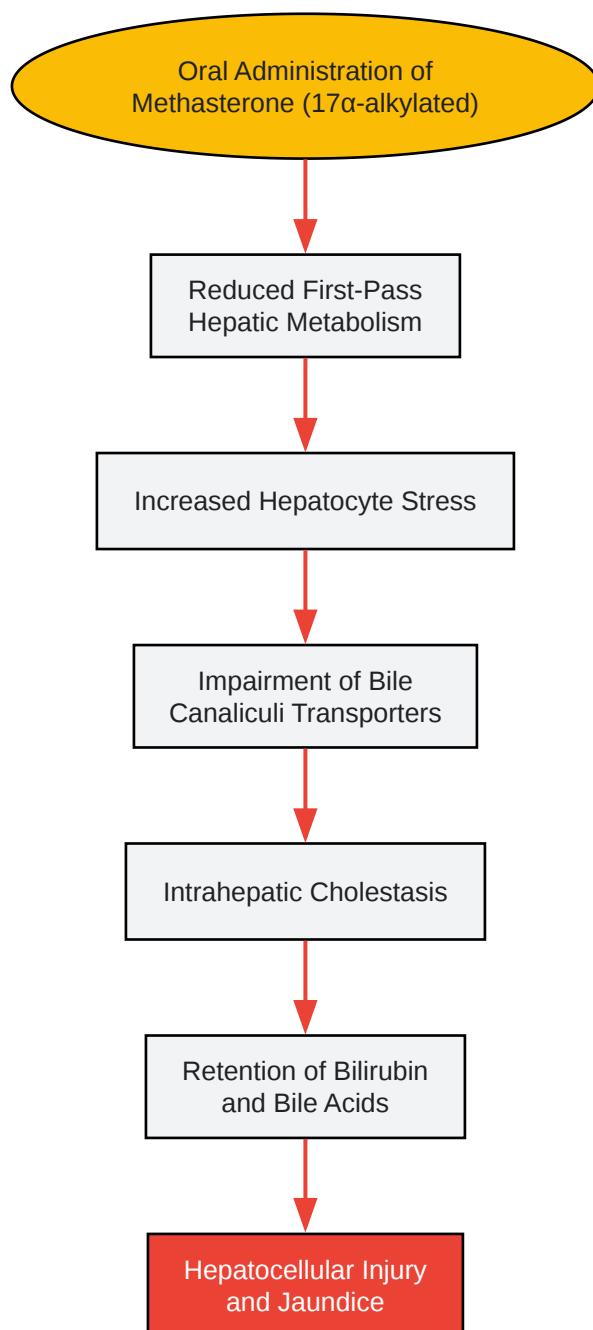


[Click to download full resolution via product page](#)

Caption: Classical genomic signaling pathway of **Methasterone** via the androgen receptor.

Experimental Workflow for Anabolic/Androgenic Activity Assessment

The following diagram outlines the experimental workflow for determining the anabolic and androgenic activity of a test compound using the Hershberger assay.



[Click to download full resolution via product page](#)

Caption: Workflow for the Hershberger assay to assess anabolic and androgenic activity.

Logical Relationship of Methasterone-Induced Hepatotoxicity

This diagram illustrates the proposed logical cascade of events leading to liver injury following **Methasterone** administration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. minervamedica.it [minervamedica.it]
- 3. rjp.nipne.ro [rjp.nipne.ro]
- 4. scribd.com [scribd.com]
- 5. epa.gov [epa.gov]
- 6. Methasteron-associated cholestatic liver injury: clinicopathologic findings in 5 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Androgenic anabolic steroid-induced liver injury: two case reports assessed for causality by the updated Roussel Uclaf Causality Assessment Method (RUCAM) score and a comprehensive review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological and Toxicological Profile of Methasterone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159527#pharmacological-and-toxicological-profile-of-methasterone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com